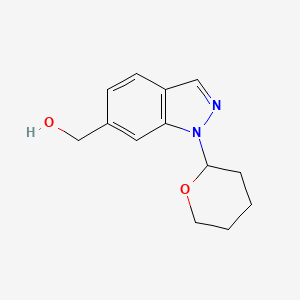
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol is a complex organic compound that features a unique structure combining a tetrahydropyran ring and an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce halogens or other functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new pharmaceuticals .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mecanismo De Acción
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol: This compound shares a similar tetrahydropyran moiety but differs in the heterocyclic ring structure.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Another related compound with a boronic acid ester group, used in different synthetic applications.
Uniqueness
What sets (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol apart is its combination of the indazole and tetrahydropyran rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[1-(oxan-2-yl)indazol-6-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-10-4-5-11-8-14-15(12(11)7-10)13-3-1-2-6-17-13/h4-5,7-8,13,16H,1-3,6,9H2 |
Clave InChI |
UTVATUMMFSUHOU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=CC(=C3)CO)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


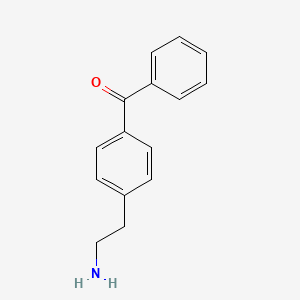
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
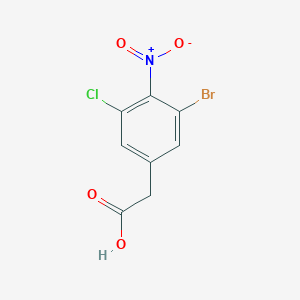
![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)
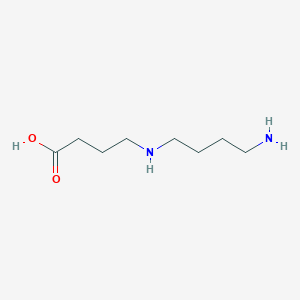
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
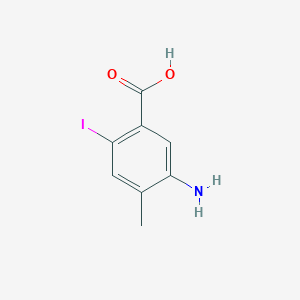
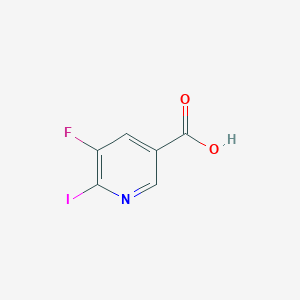
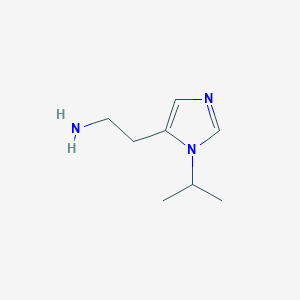
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
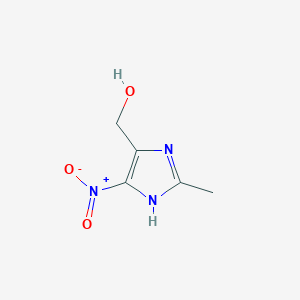
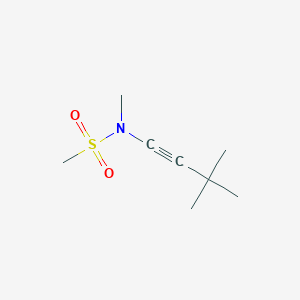

![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
